molecular formula C6H4F2O3S B2638998 5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride CAS No. 2090177-12-9

5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride

Cat. No.: B2638998
CAS No.: 2090177-12-9
M. Wt: 194.15
InChI Key: KMDQTJXLWGWCFC-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H4F2O3S It is a derivative of benzene, featuring a fluorine atom, a hydroxyl group, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group onto a fluorinated benzene derivative. One common method is the reaction of 5-fluoro-2-hydroxybenzenesulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate nucleophilic attack.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed by substitution with amines.

    Sulfonate Esters: Formed by substitution with alcohols.

    Aromatic Ketones: Formed by oxidation of the hydroxyl group.

Scientific Research Applications

5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors, as the sulfonyl fluoride group can act as a reactive site for binding to enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride involves its interaction with molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-hydroxybenzenesulfonic Acid: Similar structure but lacks the sulfonyl fluoride group.

    2-Hydroxybenzene-1-sulfonyl Fluoride: Similar structure but lacks the fluorine atom.

    5-Fluoro-2-methoxybenzene-1-sulfonyl Fluoride: Similar structure but has a methoxy group instead of a hydroxyl group.

Uniqueness

5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride is unique due to the presence of both the fluorine atom and the sulfonyl fluoride group, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-fluoro-2-hydroxybenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDQTJXLWGWCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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